(S)-1-Boc-2-cyanopyrrolidine

Catalog No.
S760052
CAS No.
228244-04-0
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Boc-2-cyanopyrrolidine

CAS Number

228244-04-0

Product Name

(S)-1-Boc-2-cyanopyrrolidine

IUPAC Name

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

MDMSZBHMBCNYNO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C#N

Synonyms

(2S)-2-Cyano-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl (2S)-2-Cyano-1-pyrrolidinecarboxylate; tert-Butyl (S)-2-Cyanopyrrolidine-1-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C#N

Synthesis of Prolyl Oligopeptidase Inhibitors

(S)-1-Boc-2-cyanopyrrolidine plays a crucial role in the synthesis of potent inhibitors for prolyl oligopeptidase (POP). POP is an enzyme involved in the breakdown of various neuropeptides in the brain. Inhibiting POP activity is a potential therapeutic strategy for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies have shown that (S)-1-Boc-2-cyanopyrrolidine can be effectively incorporated into the structure of POP inhibitors, leading to promising candidates for further development [].

Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(S)-1-Boc-2-cyanopyrrolidine serves as a valuable reagent in the design of potent and selective inhibitors for DPP-4, another enzyme involved in peptide metabolism. DPP-4 inhibition is a clinically validated approach for treating type 2 diabetes. Research suggests that (S)-1-Boc-2-cyanopyrrolidine can contribute to the development of DPP-4 inhibitors with favorable pharmacokinetic profiles, making them potentially suitable for oral administration as antidiabetic drugs [].

Additional Applications

Beyond the aforementioned examples, (S)-1-Boc-2-cyanopyrrolidine finds applications in various other areas of scientific research, including:

  • Synthesis of bioactive molecules with diverse functionalities [].
  • Development of chiral catalysts for asymmetric synthesis [].
  • Exploration of new materials with specific properties [].

(S)-1-Boc-2-cyanopyrrolidine is a chemical compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound features a cyano group (-C≡N) and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine. Its molecular formula is C10H16N2O2, with a molar mass of 196.25 g/mol. The compound appears as a white to orange powder and has a melting point ranging from 33°C to 36°C, making it slightly soluble in water and sensitive to moisture and light .

(S)-1-Boc-2-cyanopyrrolidine is likely not acutely toxic but should be handled with care following standard laboratory practices for organic compounds. Specific data on its toxicity is lacking.

  • Nitrile groups can be mildly irritating and should not be inhaled or ingested.
  • The compound may be flammable and should be kept away from heat sources.
, primarily due to its functional groups. Notably, it can be utilized in the synthesis of prolyl oligopeptidase inhibitors, which are important in the field of medicinal chemistry . The cyano group allows for nucleophilic additions, while the Boc group can be removed under acidic conditions to reveal the primary amine functionality for further reactions.

Research indicates that (S)-1-Boc-2-cyanopyrrolidine and its derivatives exhibit significant biological activity, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes . These compounds have been studied for their potential therapeutic applications in managing diabetes by enhancing insulin sensitivity.

The synthesis of (S)-1-Boc-2-cyanopyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.
  • Introduction of the Cyano Group: This can be achieved via nucleophilic substitution or addition reactions involving cyanide sources.
  • Boc Protection: The nitrogen atom of the pyrrolidine is protected using tert-butoxycarbonyl chloride under basic conditions.

Various synthetic routes have been documented, emphasizing the versatility of (S)-1-Boc-2-cyanopyrrolidine in organic synthesis .

(S)-1-Boc-2-cyanopyrrolidine finds applications primarily in pharmaceutical chemistry. Its derivatives are used in developing inhibitors for enzymes such as DPP-IV, making them relevant in diabetes treatment research. Additionally, this compound serves as a biochemical reagent in various synthetic pathways due to its reactive functional groups .

Interaction studies involving (S)-1-Boc-2-cyanopyrrolidine focus on its binding affinity and inhibitory effects on target enzymes like DPP-IV. These studies help elucidate the structure-activity relationship (SAR) of this compound and its analogs, providing insights into optimizing their efficacy as therapeutic agents .

Several compounds share structural similarities with (S)-1-Boc-2-cyanopyrrolidine, including:

Compound NameStructural FeaturesUnique Aspects
(R)-1-Boc-2-cyanopyrrolidineSimilar pyrrolidine structure with opposite chiralityPotentially different biological activity due to chirality
(S)-N-Boc-2-cyanopiperidinePiperidine ring instead of pyrrolidineMay exhibit different pharmacokinetic properties
2-CyanopyrrolidineLacks Boc protectionMore reactive due to unprotected amine

The uniqueness of (S)-1-Boc-2-cyanopyrrolidine lies in its specific combination of functional groups and stereochemistry, which influences its reactivity and biological activity compared to other similar compounds. The presence of the Boc protecting group enhances its stability during synthesis and storage while allowing for selective reactions when needed .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-Boc-2-cyanopyrrolidine

Dates

Modify: 2023-08-15

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